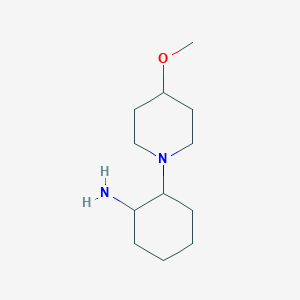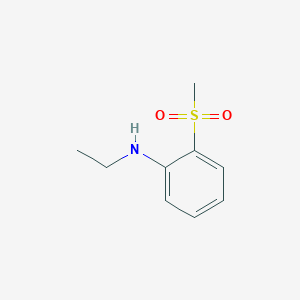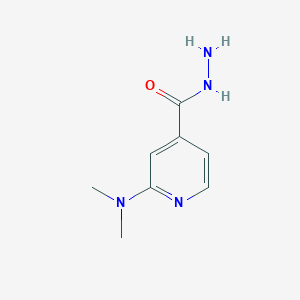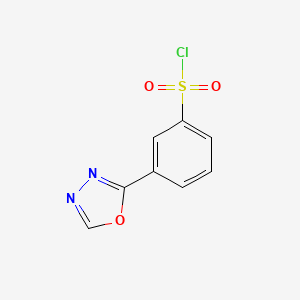![molecular formula C16H17FN2 B1418523 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline CAS No. 1153396-20-3](/img/structure/B1418523.png)
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline
Descripción general
Descripción
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline (DQF) is a synthetic organic compound that has a wide range of applications in the field of scientific research. DQF is a highly versatile compound due to its unique properties and its ability to interact with a variety of biological systems. DQF has been used in a variety of studies, ranging from drug discovery to biochemical and physiological research.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, which is structurally related to the quinolinylmethyl group in our compound of interest, have been reported to exhibit antimicrobial properties . This suggests that 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline could potentially be explored for its efficacy against various bacterial and fungal pathogens.
Antiviral Agents
The same scaffold has also been associated with antiviral activities . Given the ongoing need for novel antiviral agents, especially in the wake of global pandemics, this compound could be a candidate for the development of new antiviral drugs.
Antihypertensive Applications
The benzothiadiazine moiety is known for its antihypertensive effects . Research into similar compounds has led to the development of drugs that manage high blood pressure. The quinolinylmethyl group attached to a fluoroaniline could modify the pharmacological profile, leading to potentially novel antihypertensive medications.
Antidiabetic Potential
Some benzothiadiazine derivatives have shown promise as antidiabetic agents . The introduction of the quinolinylmethyl group could influence the compound’s interaction with biological targets related to diabetes, offering a new avenue for therapeutic intervention.
Anticancer Research
There is evidence that certain quinoline derivatives exhibit anti-proliferative effects against cancer cell lines . This suggests that 2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline could be valuable in cancer research, particularly in the synthesis of novel chemotherapeutic agents.
Fungicidal Properties
The structural analogs of the compound have been used to design fungicides . This indicates that our compound could be investigated for its fungicidal properties, potentially leading to the development of new agricultural chemicals that protect crops from fungal pathogens.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to interact with various targets such as poly [adp-ribose] polymerase 1 .
Biochemical Pathways
Similar compounds have been reported to be involved in the base excision repair (ber) pathway .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other compounds .
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-7-8-15(18)13(10-14)11-19-9-3-5-12-4-1-2-6-16(12)19/h1-2,4,6-8,10H,3,5,9,11,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIHGYOBIUYVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=C(C=CC(=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)












